molecular formula C12H22O11 B095766 2-O-alpha-D-Mannopyranosyl-D-mannopyranose CAS No. 15548-39-7

2-O-alpha-D-Mannopyranosyl-D-mannopyranose

Cat. No. B095766
CAS RN: 15548-39-7
M. Wt: 342.3 g/mol
InChI Key: HIWPGCMGAMJNRG-VXSGSMIHSA-N
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Description

2-O-alpha-D-Mannopyranosyl-D-mannopyranose is a disaccharide structure that is significant in the study of glycoproteins and their biosynthesis. It is a part of the core structure of N-linked glycoproteins, which are crucial for various biological processes, including cell-cell recognition and protein folding.

Synthesis Analysis

The synthesis of derivatives of 2-O-alpha-D-Mannopyranosyl-D-mannopyranose has been reported in several studies. For instance, octyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and its phosphate derivatives have been synthesized for use as enzyme substrates and reference standards in the study of N-linked oligosaccharides in Dictyostelium discoideum . Another study describes the synthesis of octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside, which serves as an acceptor for the assay of N-acetylglucosaminyltransferase-I activity . Additionally, the synthesis of p-nitrophenyl derivatives of 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside has been achieved, providing further insight into the chemical manipulation of this disaccharide .

Molecular Structure Analysis

The molecular structure of a synthetic analogue, methyl O-alpha-D-mannopyranosyl-(1----2)-alpha-D-mannopyranoside, has been elucidated using X-ray crystallography. The mannopyranose units exhibit chair conformations, and the crystal structure is stabilized by a network of intermolecular hydrogen bonds . This detailed structural information is vital for understanding the conformational properties of the disaccharide and its interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of 2-O-alpha-D-Mannopyranosyl-D-mannopyranose has been explored through the synthesis of various derivatives. For example, the synthesis of tri- and tetradeoxy analogues of methyl 3,6-di-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside has been reported, which are used to investigate the binding site of various plant lectins . These studies demonstrate the versatility of the disaccharide in chemical transformations and its potential for probing biological interactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-O-alpha-D-Mannopyranosyl-D-mannopyranose are not detailed in the provided papers, the synthesis and structural analyses imply certain properties. The solubility, reactivity, and stability of the disaccharide and its derivatives are influenced by the presence of functional groups and the overall molecular conformation. The ability to form hydrogen bonds, as seen in the crystal structure analysis, suggests a propensity for intermolecular interactions, which could affect solubility and crystallinity .

Relevant Case Studies

The studies mentioned provide a glimpse into the practical applications of synthesized derivatives of 2-O-alpha-D-Mannopyranosyl-D-mannopyranose. For instance, the use of these derivatives as enzyme substrates or acceptors in biochemical assays and the investigation of lectin binding sites are relevant case studies that highlight the importance of this disaccharide in biological research. Additionally, the conformational and NMR studies of mannopyranosyl derivatives linked to amino acids like L-serine and L-threonine offer insights into the structural aspects of O-linked glycoproteins .

Scientific Research Applications

Application in the Synthesis of Mannose-containing Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : The compound α-D-Mannopyranosides, which is structurally similar to “2-O-alpha-D-Mannopyranosyl-D-mannopyranose”, is used as a building block in the synthesis of mannose-containing derivatives .
  • Methods of Application : A highly efficient, regioselective method for the direct 2,3-O-isopropylidenation of α-D-mannopyranosides is reported. Treatment of various α-D-mannopyranosides with 0.12 equiv of the TsOH·H2O and 2-methoxypropene at 70 °C gave 2,3-O-isopropylidene-α-D-mannopyranosides directly in 80%~90% yields .
  • Results or Outcomes : Based on this method, a 3,6-branched α-D-mannosyl trisaccharide was prepared in 50.4% total yield using p-nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside as the starting material .

Application in NMR Spectroscopy and Molecular Dynamics Simulation

  • Scientific Field : Physical Chemistry
  • Summary of the Application : Glycosidic α-linked mannopyranose disaccharides, which are structurally similar to “2-O-alpha-D-Mannopyranosyl-D-mannopyranose”, have been investigated with respect to conformation and dynamics .
  • Methods of Application : Translational diffusion NMR experiments were performed to deduce rotational correlation times for the molecules. 1D 1H, 1H-NOESY and 1D 1H, 1H-T-ROESY NMR experiments were carried out to obtain inter-residue proton–proton distances .
  • Results or Outcomes : Molecular dynamics simulations were carried out for the disaccharides with explicit water as solvent using the additive CHARMM36 and Drude polarizable force fields for carbohydrates .

Application in the Synthesis of Hyperbranched Glycopolymers

  • Scientific Field : Polymer Chemistry
  • Summary of the Application : A series of novel hyperbranched poly [2- (α- d -mannopyranosyloxy) ethyl methacrylate- co - N, N ’-methylenebisacrylamide] (HPManEMA- co -MBA) are synthesized via a reversible addition fragmentation polymerization (RAFT) .
  • Methods of Application : The dosage ratios of linear and branch units are tuned to obtain different degree of branching (DB) in hyperbranched glycopolymers .
  • Results or Outcomes : The lectin-binding properties of HPManEMA- co -MBA to concanavalin A (ConA) are examined using a turbidimetric assay .

Application in Affinity Chromatography

  • Scientific Field : Biochemistry
  • Summary of the Application : 2α-Mannobiose, which is structurally similar to “2-O-alpha-D-Mannopyranosyl-D-mannopyranose”, has been used in a study to assess affinity chromatography with monolithic capillary columns .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application in NMR Signal Assignments

  • Scientific Field : Physical Chemistry
  • Summary of the Application : The complete NMR signal assignments of the 2-O-α-D-mannopyranosyl-d-mannose and 3-O-α-D-mannopyranosyl-d-mannose was necessary at least for reference .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application in Direct 2,3-O-Isopropylidenation

  • Scientific Field : Organic Chemistry
  • Summary of the Application : A general approach based on random glycosylation for octyl- and 5-azido-3-oxapentyl-α-d-mannopyranosides .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Future Directions

The future directions for “2-O-alpha-D-Mannopyranosyl-D-mannopyranose” could involve further characterization of its properties and potential applications in the pharmaceutical and biomedical industry . More research is needed to fully understand its structure, synthesis, and mechanism of action.

properties

IUPAC Name

(3S,4S,5S,6R)-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWPGCMGAMJNRG-VXSGSMIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455214
Record name 2-O-alpha-D-Mannopyranosyl-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-O-alpha-D-Mannopyranosyl-D-mannopyranose

CAS RN

15548-39-7
Record name 2-O-α-D-Mannopyranosyl-D-mannopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15548-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2alpha-Mannobiose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015548397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-O-alpha-D-Mannopyranosyl-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2.ALPHA.-MANNOBIOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSS99DM8F7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Deng - 2011 - diva-portal.org
This thesis mainly deals with the development of photochemical approaches to immobilize carbohydrates on surfaces for glycobiological studies. These approaches have been …
Number of citations: 4 www.diva-portal.org
R Meng, K Ou, L Chen, Y Jiao, F Jiang, R Gu - Foods, 2023 - mdpi.com
The State Council of China has called for the comprehensive development and utilization of Acer truncatum resources. However, research on one of its by-products, namely seed oil …
Number of citations: 7 www.mdpi.com

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